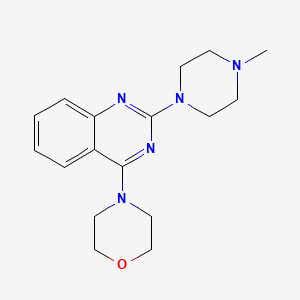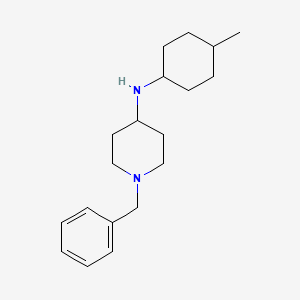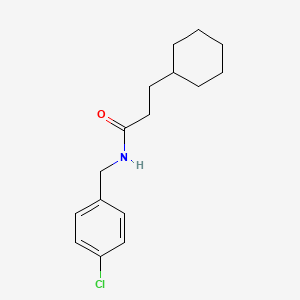
2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline, also known as PD153035, is a small molecule tyrosine kinase inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
作用機序
2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline works by binding to the ATP-binding site of the EGFR, thereby inhibiting its tyrosine kinase activity and downstream signaling pathways. This leads to a decrease in cell proliferation, migration, and survival, ultimately resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects:
2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of EGFR and downstream signaling molecules, such as AKT and ERK, in cancer cells. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, 2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well understood. It is also readily available from commercial sources. However, 2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline has some limitations for lab experiments. It is a relatively toxic compound and requires careful handling. In addition, it has limited solubility in water, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for research on 2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline. One area of interest is the development of new derivatives of 2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline that may have improved potency and selectivity for EGFR inhibition. Another area of interest is the investigation of the potential use of 2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline in combination with other cancer treatments, such as immunotherapy. Finally, there is ongoing research into the use of 2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline as a tool compound for the study of EGFR signaling pathways and their role in cancer development and progression.
In conclusion, 2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline is a small molecule tyrosine kinase inhibitor that has shown promising results in the treatment of cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well studied. Future research on 2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline may lead to the development of new cancer treatments and a better understanding of the role of EGFR signaling pathways in cancer development and progression.
合成法
2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline can be synthesized through a multi-step process involving the reaction of 4-morpholinyl-aniline with 4-chloro-3-nitroquinazoline, followed by reduction of the nitro group and subsequent reaction with 4-methyl-1-piperazine. The final product is obtained through purification and isolation of the desired compound.
科学的研究の応用
2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline has been extensively studied for its potential therapeutic applications in cancer treatment. It is a potent inhibitor of the epidermal growth factor receptor (EGFR), a tyrosine kinase that is overexpressed in many types of cancer. 2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-20-6-8-22(9-7-20)17-18-15-5-3-2-4-14(15)16(19-17)21-10-12-23-13-11-21/h2-5H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUYMJTUIGDBOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(benzylamino)-6-methyl-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5871818.png)
![4-methyl-3-phenyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5871824.png)
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5871826.png)

![methyl 4-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbonohydrazonoyl}benzoate](/img/structure/B5871847.png)

![1-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5871856.png)
![methyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-methylpiperidin-1-yl)benzoate](/img/structure/B5871863.png)
![5-[(2-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5871868.png)

![N-[4-({[3-(1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5871891.png)
